molecular formula C24H19FO4 B5333313 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate

2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate

Cat. No.: B5333313
M. Wt: 390.4 g/mol
InChI Key: DJTZDWCLUNTTAF-NTEUORMPSA-N
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Description

2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate is a complex organic compound with a molecular formula of C24H19FO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 5-methoxyphenol, and 2-methylbenzoic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and 5-methoxyphenol in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification with 2-methylbenzoic acid in the presence of a catalyst, such as sulfuric acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate
  • 2-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-5-methoxyphenyl 2-methylbenzoate
  • 2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4-(methylthio)butanoic acid

Uniqueness

2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO4/c1-16-5-3-4-6-20(16)24(27)29-23-15-19(28-2)12-13-21(23)22(26)14-9-17-7-10-18(25)11-8-17/h3-15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZDWCLUNTTAF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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